Levamisole hydrochloride

Catalog No.
S532908
CAS No.
16595-80-5
M.F
C11H12N2S.ClH
C11H13ClN2S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levamisole hydrochloride

CAS Number

16595-80-5

Product Name

Levamisole hydrochloride

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride

Molecular Formula

C11H12N2S.ClH
C11H13ClN2S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1

InChI Key

LAZPBGZRMVRFKY-HNCPQSOCSA-N

SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Water 210 (mg/mL)
Methanol sol. (mg/mL)
Propylene glycol sol. (mg/mL)
Ethanol sl. sol. (mg/mL)

Synonyms

Decaris, Dekaris, Hydrochloride, Levamisole, L-Tetramisole, Levamisole, Levamisole Hydrochloride, Levotetramisole, Solaskil

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl

Anthelmintic Activity:

  • Levamisole hydrochloride is primarily known for its anthelmintic properties, meaning it can effectively eliminate parasitic worms. This makes it a valuable tool in veterinary medicine and animal research for studying parasitic infections.

  • Studies have demonstrated its efficacy against various worm species in animals, including nematodes, cestodes, and trematodes. [Source: Levamisole Hydrochloride - PubChem, ]

Immunomodulatory Effects:

  • Beyond its anthelmintic properties, levamisole hydrochloride also possesses immunomodulatory effects. This means it can interact with the immune system, potentially influencing its function.

  • Research has explored its potential in various immune-mediated diseases like rheumatoid arthritis and inflammatory bowel disease. However, results have been mixed, and further studies are needed to establish its efficacy and safety for these applications. [Source: Levamisole: Uses, Interactions, Mechanism of Action - DrugBank, ]

Aquaculture Applications:

  • In the field of aquaculture, levamisole hydrochloride is being investigated as a potential treatment for parasitic infections in fish.

  • Studies have shown promising results against specific parasites like Microcotyle sebastis in Korean rockfish. [Source: Exploring the Efficacy and Safety of Levamisole Hydrochloride against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach - PMC, ]

Other Research Areas:

  • Levamisole hydrochloride is also being explored in other research areas, including its potential use in:

    • Cancer treatment, in combination with other drugs. [Source: Levamisole: Uses, Interactions, Mechanism of Action - DrugBank, ]
    • Malaria treatment, as an adjunct therapy. [Source: Randomized controlled trial of levamisole hydrochloride as adjunctive therapy in severe falciparum malaria with high parasitemia - PubMed, ]

Levamisole hydrochloride is the salt form of levamisole, an imidazothiazole derivative. First introduced in 1969 [], it was initially used as a broad-spectrum anthelmintic drug to treat parasitic worm infections in humans and animals []. Levamisole also gained recognition for its immunomodulatory properties, leading to research into its potential for treating various immune-mediated diseases and cancers []. However, due to severe side effects, it was withdrawn from the human market in the United States in 2000 [].


Molecular Structure Analysis

Levamisole hydrochloride possesses a unique molecular structure. The core molecule, levamisole, consists of an imidazothiazole ring system containing a sulfur atom and two nitrogen atoms. A chlorine atom is attached to a positively charged nitrogen atom, forming the hydrochloride salt []. This structure is believed to be crucial for its biological activity [].


Chemical Reactions Analysis

The specific synthesis of levamisole hydrochloride is a proprietary process. However, scientific literature describes methods for synthesizing the levamisole molecule itself []. These methods typically involve multistep organic reactions starting from readily available precursors. Levamisole undergoes decomposition at high temperatures, releasing toxic fumes []. As for other relevant reactions, research has explored the interaction of levamisole with other molecules in biological systems (refer to Mechanism of Action).


Physical And Chemical Properties Analysis

  • Melting point: 158-160 °C []
  • Boiling point: Decomposes at high temperatures []
  • Solubility: Soluble in water, methanol, and ethanol []
  • Stability: Stable under normal storage conditions []

Levamisole's mechanism of action depends on the context. As an anthelmintic, it acts as a nicotinic acetylcholine receptor agonist in parasitic worms []. This disrupts the worms' neuromuscular function, leading to paralysis and death. In immune modulation, levamisole is thought to stimulate T-cell activity and cytokine production []. However, the exact mechanisms underlying these effects remain under investigation.

Typical for imidazothiazole derivatives. Its reactivity includes:

  • Nucleophilic substitution: The nitrogen atoms in the imidazothiazole ring can participate in nucleophilic attacks.
  • Oxidation: Levamisole may react with strong oxidizing agents, which can lead to degradation or formation of by-products.
  • Formation of salts: As a hydrochloride, it can interact with bases to form other salts .

Levamisole hydrochloride is primarily recognized for its:

  • Anthelminthic properties: It disrupts the neuromuscular function of helminths, leading to paralysis and expulsion from the host.
  • Immunomodulatory effects: It enhances immune responses, which has led to its investigation in various immune-mediated diseases. Studies suggest that it may improve outcomes in conditions like rheumatoid arthritis and certain cancers by modulating T-cell functions and enhancing macrophage activity .

Levamisole hydrochloride can be synthesized through several methods, including:

  • Condensation Reaction: The synthesis often begins with α-bromoacetophenone reacting with 2-imino-1,3-thiazolidine to yield intermediates that are further processed.
  • Cyclization: Subsequent cyclization reactions lead to the formation of the imidazothiazole ring structure characteristic of levamisole.
  • Hydrochloride Formation: The final step typically involves reacting levamisole base with hydrochloric acid to produce levamisole hydrochloride .

Levamisole hydrochloride has several applications:

  • Veterinary Medicine: Widely used as an anti-parasitic agent in livestock and pets.
  • Human Medicine: Previously employed as an adjuvant treatment for colon cancer and as an immunomodulator for autoimmune diseases.
  • Research: Investigated for its potential roles in enhancing immune responses and as a model compound for studying drug interactions .

Levamisole hydrochloride has been studied for its interactions with various compounds:

  • It has shown significant interactions with phthalocyanines, leading to shifts in their spectral properties when levamisole is added in excess.
  • Adverse drug reactions associated with levamisole have been cataloged, indicating varying effects based on dosage and patient conditions. Reports from pharmacovigilance databases highlight its potential risks when combined with other medications .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with levamisole hydrochloride:

CompoundTypeUnique Features
Pyrantel PamoateAnthelminthicBroad-spectrum activity against nematodes
IvermectinAntiparasiticEffective against a wide range of parasites
ThiabendazoleAntifungal/AnthelminthicUsed primarily for fungal infections and nematodes
AlbendazoleAnthelminthicEffective against a variety of parasitic worms

Levamisole's uniqueness lies in its dual role as both an anthelminthic and an immunomodulator, which is less common among similar compounds. Its specific mechanism of action on immune cells distinguishes it from other anti-parasitics that primarily target the parasites directly .

Purity

> 98%

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.0487973 g/mol

Monoisotopic Mass

240.0487973 g/mol

Heavy Atom Count

15

Appearance

Solid powder

UNII

DL9055K809

Related CAS

14769-73-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 297 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (13.13%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (12.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (13.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of glomerulonephritis and nephrotic syndrome

Pharmacology

Levamisole Hydrochloride is the hydrochloride salt of the synthetic imidazothiazole derivative levamisole with anthelminthic and immunomodulating activities. In immunosuppressed states, levamisole may restore immune function by: 1) stimulating antibody formation, 2) stimulating T-cell activation and proliferation, 3) potentiating monocyte and macrophage phagocytosis and chemotaxis and 4) increasing neutrophil mobility, adherence, and chemotaxis.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

16595-80-5

Wikipedia

Levamisole hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Stability Shelf Life

Bulk: Levamisole appears to be stable in the bulk form at 60°C for at least four weeks. Solution: At 100 mg/mL concentrations in water and pH 7 buffer, the compound is stable for at least 9 days when stored at ambient temperature under normal laboratory illumination.

Dates

Modify: 2023-09-13

Explore Compound Types